![molecular formula C17H17N3O2S B2684439 N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927049-40-9](/img/structure/B2684439.png)

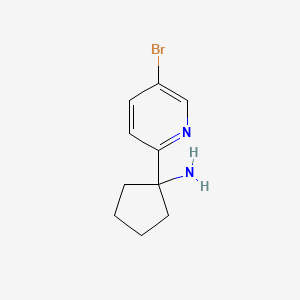

N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide” is a heterocyclic amide derivative . It is formed when a carboxylic acid reacts with an amine . This compound has been shown to have significant biological properties .

Synthesis Analysis

The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The synthesis of this compound involves a two-step process where 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis

The compound was successfully synthesized and crystallized in isopropanol by using slow evaporation solution growth method . The most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives have been investigated. These complexes exhibit significant antioxidant activity, as evaluated by various in vitro assays, including DPPH, ABTS, and FRAP. The solid-state structure of these complexes has been established through X-ray crystallography, revealing supramolecular architectures facilitated by hydrogen bonding interactions. This study not only highlights the potential of pyrazole-acetamide derivatives in constructing coordination complexes but also their promising antioxidant properties (Chkirate et al., 2019).

Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

Computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have demonstrated their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Docking against targets such as EGFR, tubulin, COX-2, and 5-LOX suggests the binding and moderate inhibitory effects of these compounds, highlighting their pharmacological potential across various therapeutic areas (Faheem, 2018).

Antimicrobial Activities

The synthesis of novel thiazole derivatives incorporating pyrazole moieties has shown significant anti-bacterial and anti-fungal activities. These derivatives, characterized by IR, 1H-NMR, Mass spectral, and Elemental analysis, have been screened against a range of bacterial and fungal strains, demonstrating their potent antimicrobial properties. Among these compounds, specific derivatives exhibited the highest activity, showcasing their potential as effective antimicrobial agents (Saravanan et al., 2010).

Chemoselective Acetylation in Drug Synthesis

Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been achieved using immobilized lipase as a catalyst. This study provides insights into the optimization of process parameters and reveals the kinetic mechanism behind the acetylation reaction, contributing valuable knowledge for the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).

Mechanism of Action

Target of Action

Similar compounds with indole and thiophene moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11(21)18-14-6-3-5-13(9-14)15-10-16(17-7-4-8-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQJUUNPZDYONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2684368.png)

![1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2684370.png)

![1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2684372.png)

![(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2684373.png)

![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)

![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)